

Application Note: Determination of Androgen Receptor Binding Affinity of Apalutamide

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Compound of Interest

Compound Name: Apalutamide

Cat. No.: B1683753

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Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription and promoting cell proliferation.[1][3][4] **Apalutamide** is a potent, second-generation, non-steroidal antiandrogen that selectively binds to the ligand-binding domain (LBD) of the AR. Unlike first-generation antiandrogens, it acts as a full antagonist, even in the context of AR overexpression, by preventing AR nuclear translocation, DNA binding, and the transcription of AR target genes. This application note provides a detailed protocol for determining the binding affinity of **apalutamide** to the androgen receptor using a competitive radioligand binding assay.

Mechanism of Action of **Apalutamide**

Apalutamide functions as a competitive inhibitor of the androgen receptor. It binds with high affinity to the ligand-binding domain of the AR, effectively blocking the binding of endogenous androgens. This prevents the conformational changes required for receptor activation. Consequently, the **apalutamide**-bound AR is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of genes responsible for prostate cancer cell growth. **Apalutamide** has demonstrated a significantly higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide.

Quantitative Data Summary

The following table summarizes the reported binding affinities of **apalutamide** and other relevant compounds for the androgen receptor. These values are typically determined through competitive binding assays.

Compound	Receptor Source	Radioligand	Assay Type	IC50 (nM)	pIC50	Reference
Apalutamide	Rat ventral prostate wtAR	[3H]mibolerone	Competitive Binding	122 - 200	6.7 - 6.9	
Apalutamide	LNCaP cells overexpressing AR	[18F]FDHT	Competitive Binding	16	-	
Enzalutamide	LNCaP cells overexpressing AR	[18F]FDHT	Competitive Binding	21.4	-	
Bicalutamide	LNCaP cells overexpressing AR	[18F]FDHT	Competitive Binding	160	-	

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of the radioligand. The pIC50 is the negative logarithm of the IC50 value. wtAR refers to wild-type androgen receptor. [18F]FDHT is [18F]fluoro-5 α -dihydrotestosterone.

Experimental Protocols

This section details a competitive radioligand binding assay protocol to determine the IC50 of **apalutamide** for the androgen receptor. This protocol is adapted from established methods for nuclear receptor binding assays.

Materials and Reagents:

- AR Source: Cytosolic extracts from rat ventral prostates or cells engineered to overexpress the human androgen receptor (e.g., LNCaP/AR cells).
- Radioligand: [3H]Mibolerone or another suitable high-affinity AR agonist.
- Test Compound: **Apalutamide**.
- Non-specific Binding Control: A high concentration of a non-radiolabeled AR agonist (e.g., unlabeled mibolerone or DHT).
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
- Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C).
- Scintillation Counter: A liquid scintillation counter.
- 96-well plates.

Protocol:

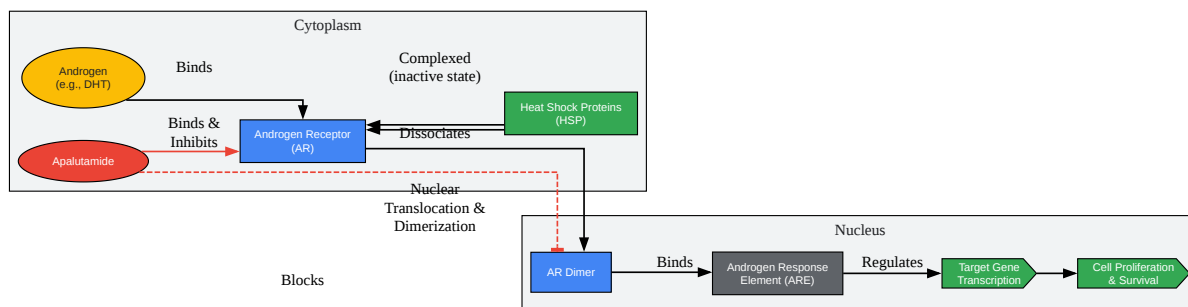
- Preparation of Reagents:
 - Prepare a stock solution of **apalutamide** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **apalutamide** in the assay buffer. The final concentration range should span the expected IC₅₀ value (e.g., 1 nM to 10 μM).
 - Prepare the radioligand solution in the assay buffer at a concentration close to its K_d value.
 - Prepare the AR-containing cell lysate or tissue homogenate in the assay buffer. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.

- Assay Setup (in a 96-well plate):
 - Total Binding Wells: Add assay buffer, the AR preparation, and the radioligand solution.
 - Non-specific Binding Wells: Add the non-specific binding control (e.g., 1 μ M unlabeled mibolerone), the AR preparation, and the radioligand solution.
 - **Apalutamide** Competition Wells: Add the different dilutions of **apalutamide**, the AR preparation, and the radioligand solution.
- Incubation:
 - Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours). The incubation time should be determined in preliminary kinetic experiments.
- Termination and Filtration:
 - Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting:
 - Dry the filters and place them in scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

- Plot the percentage of specific binding against the logarithm of the **apalutamide** concentration.
- Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value of **apalutamide**.
- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

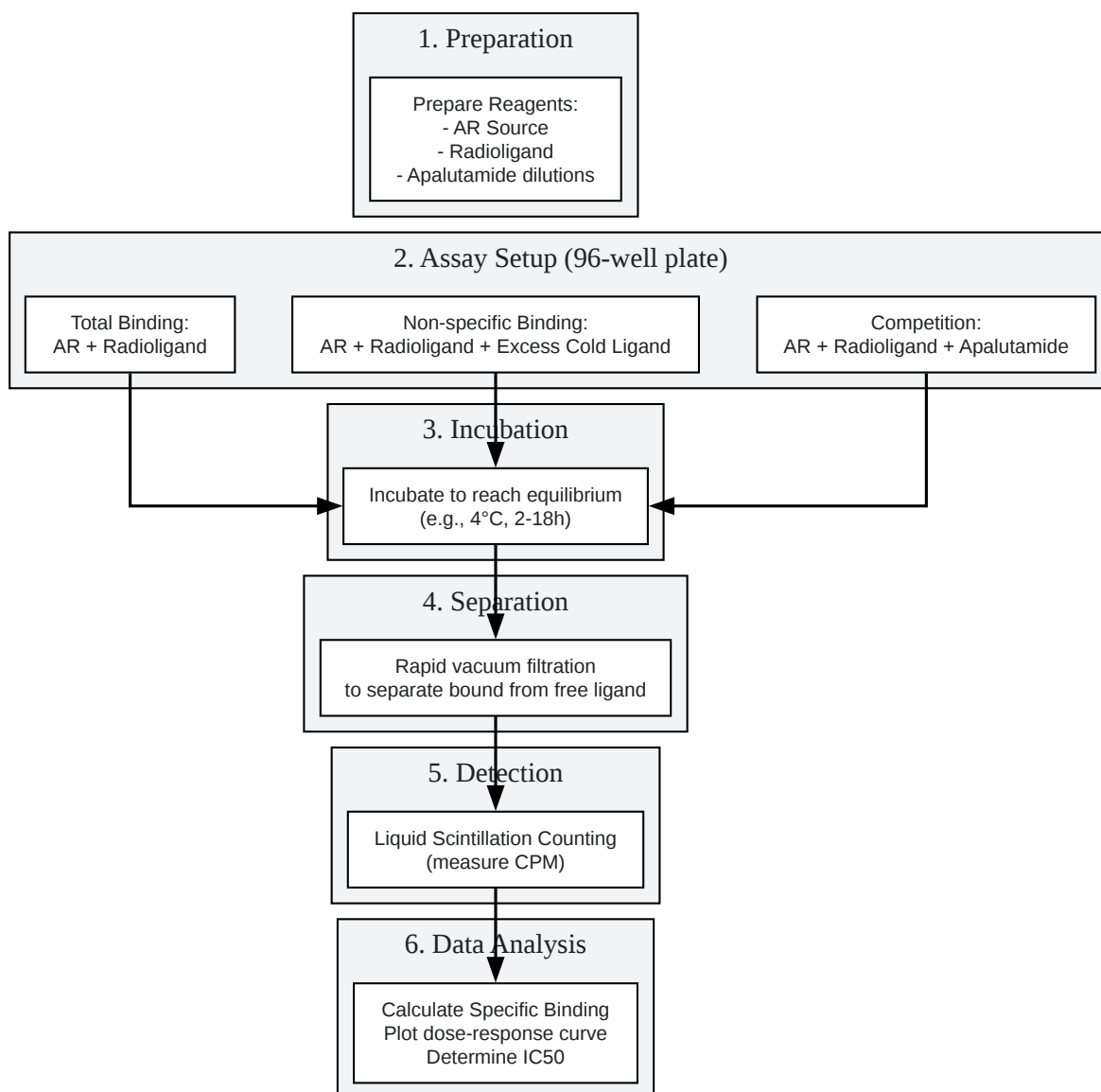
Androgen Receptor Signaling Pathway



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Caption: Classical androgen receptor signaling pathway and the inhibitory action of **apalutamide**.

Experimental Workflow for Androgen Receptor Binding Assay



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Caption: Workflow for a competitive radioligand androgen receptor binding assay.

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